molecular formula C25H26N4O4 B14965899 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide

Cat. No.: B14965899
M. Wt: 446.5 g/mol
InChI Key: YTHOPLMXABTHGC-UHFFFAOYSA-N
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Description

The compound 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide (ID: L928-0062) is a polycyclic heteroaromatic derivative featuring a benzofuropyrimidine core linked to a piperidine-4-carboxamide scaffold. The 2,5-dimethoxybenzyl substituent on the piperidine nitrogen distinguishes it from related analogs. Its molecular formula is C25H26N4O4, with a molecular weight of 446.51 g/mol .

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H26N4O4/c1-31-18-7-8-20(32-2)17(13-18)14-26-25(30)16-9-11-29(12-10-16)24-23-22(27-15-28-24)19-5-3-4-6-21(19)33-23/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,26,30)

InChI Key

YTHOPLMXABTHGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzofuro[3,2-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzofuro[3,2-d]pyrimidine core and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzofuro[3,2-d]pyrimidine derivatives.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound is compared to three analogs (Table 1), highlighting differences in substituents and molecular properties:

Table 1: Structural and Physicochemical Comparison
Compound ID Substituent on Piperidine Nitrogen Piperidine Carboxamide Position Molecular Formula Molecular Weight (g/mol) Availability
L928-0062 (Target) 2,5-Dimethoxybenzyl 4 C25H26N4O4 446.51 10 mg
L928-0405 4-Fluorophenylmethyl 3 C23H21FN4O2 404.44 28 mg
MolPort-009-700-821 (Ref) 4-Chlorophenethyl 4 Not Provided Not Provided Screening
Key Observations:

Substituent Effects: The 2,5-dimethoxybenzyl group (Target) introduces two electron-donating methoxy groups, which may enhance π-π stacking interactions with aromatic residues in biological targets compared to the 4-fluorophenylmethyl (electron-withdrawing fluorine) or 4-chlorophenethyl (bulkier chlorinated alkyl chain) groups .

Carboxamide Position :

  • The target compound and MolPort-009-700-821 feature the carboxamide at the 4-position of the piperidine ring, while L928-0405 has it at the 3-position . This positional shift may influence conformational flexibility and hydrogen-bonding interactions with target proteins .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (446.51 vs. 404.44 g/mol for L928-0405) correlates with increased steric bulk from the dimethoxybenzyl group, which could reduce aqueous solubility compared to analogs with smaller substituents .

Biological Activity

1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in cancer research and other therapeutic areas. This article explores its biological activity by reviewing synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C25H26N4O2
  • Molecular Weight : 414.5 g/mol
  • IUPAC Name : 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide

The structure includes a benzofuro-pyrimidine core linked to a piperidine ring through a carboxamide functional group. The presence of methoxy groups enhances solubility and may influence biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Annulation Reaction : Using aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine.
  • Functional Group Modifications : Various reactions such as oxidation, reduction, and nucleophilic substitution can be performed to modify the compound for enhanced biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties through various mechanisms:

  • Kinase Inhibition : The benzofuro-pyrimidine core has been associated with kinase inhibition, which is crucial in cancer cell signaling pathways.
  • Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells, leading to reduced tumor growth.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Similar piperidine derivatives have demonstrated strong AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases.
  • Urease Inhibition : Compounds bearing the piperidine nucleus have shown significant urease inhibitory effects, which can be useful in managing certain infections.

Study 1: Anticancer Activity

In a study examining the anticancer effects of related benzofuro-pyrimidine derivatives, it was found that these compounds exhibited potent cytotoxicity against various cancer cell lines. The mechanism involved the modulation of apoptosis-related proteins and cell cycle arrest.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of similar compounds against AChE and urease. The results indicated that several derivatives had IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents.

Comparative Analysis

Compound NameStructureKey Characteristics
Benzothiazole derivativesContains a benzothiazole ringKnown for antimicrobial and anticancer properties
Pyrido[3,2-d]pyrimidinesSimilar heterocyclic structureExhibits kinase inhibition activity
Piperazine analogsContains piperazine instead of piperidineOften show neuroprotective effects

The unique combination of functional groups in 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide sets it apart from other compounds, enhancing selectivity and potency against targeted biological pathways.

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